3,7-Dimethylocta-2,6-dienoxy-oxido-oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digeranyl bisphosphonate is a potent inhibitor of geranylgeranyl diphosphate synthase, an enzyme involved in the mevalonate pathway. This pathway is crucial for the biosynthesis of isoprenoids, which are essential for various cellular functions. Digeranyl bisphosphonate has shown significant potential in inhibiting the proliferation of certain cancer cells, making it a promising compound for anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Digeranyl bisphosphonate can be synthesized through a multi-step process involving the reaction of geranyl bromide with a suitable phosphonate ester. The reaction typically requires the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the bisphosphonate ester. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of digeranyl bisphosphonate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity digeranyl bisphosphonate .
Chemical Reactions Analysis
Types of Reactions
Digeranyl bisphosphonate primarily undergoes reactions related to its role as an inhibitor of geranylgeranyl diphosphate synthase. These reactions include:
Inhibition of Geranylgeranylation: Digeranyl bisphosphonate inhibits the geranylgeranylation of small GTPases, which are involved in various cellular processes.
Induction of Apoptosis: The compound induces apoptosis in certain cancer cells through the activation of caspases and the phosphorylation of extracellular signal-regulated kinases.
Common Reagents and Conditions
Major Products
The major products formed from the reactions of digeranyl bisphosphonate include geranylgeranyl diphosphate and its derivatives. These products play a crucial role in various cellular processes, including protein prenylation and signal transduction .
Scientific Research Applications
Digeranyl bisphosphonate has a wide range of scientific research applications, including:
Mechanism of Action
Digeranyl bisphosphonate exerts its effects by inhibiting geranylgeranyl diphosphate synthase, an enzyme involved in the mevalonate pathway. This inhibition prevents the synthesis of geranylgeranyl diphosphate, a crucial intermediate in the biosynthesis of isoprenoids. The depletion of geranylgeranyl diphosphate disrupts protein geranylgeranylation, leading to the inhibition of cell proliferation and the induction of apoptosis in certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
Zoledronate: Another bisphosphonate that inhibits farnesyl diphosphate synthase, a related enzyme in the mevalonate pathway.
Alendronate: A bisphosphonate used to treat osteoporosis by inhibiting bone resorption.
Uniqueness of Digeranyl Bisphosphonate
Digeranyl bisphosphonate is unique in its potent inhibition of geranylgeranyl diphosphate synthase, making it more selective and effective in inducing apoptosis in certain cancer cells compared to other bisphosphonates like zoledronate . Additionally, it has shown lower toxicity towards healthy human peripheral blood mononuclear cells .
Properties
Molecular Formula |
C20H34O6P2 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienoxy-oxido-oxophosphanium |
InChI |
InChI=1S/2C10H17O3P/c2*1-9(2)5-4-6-10(3)7-8-13-14(11)12/h2*5,7H,4,6,8H2,1-3H3 |
InChI Key |
DAEPGHCKGABLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCO[P+](=O)[O-])C)C.CC(=CCCC(=CCO[P+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.